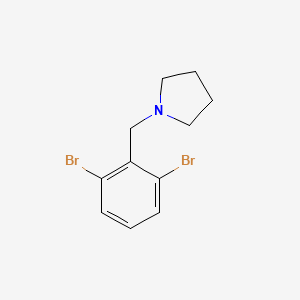

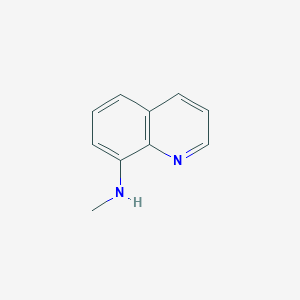

N-methylquinolin-8-amine

Overview

Description

N-methylquinolin-8-amine, also known as 2-methyl-8-quinolinamine , is a compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 and is typically in liquid form . It is used in various applications such as agrochemical intermediates, intermediates, fine chemicals, dyestuff intermediates, flavor & fragrance, and in pharmaceutical intermediates .

Synthesis Analysis

The synthesis of quinolin-8-amines, including this compound, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process involves the use of stannous chloride or indium powder under acidic conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H10N2 . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and others can be used .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications

Synthesis and Biological Evaluation

N-methylquinolin-8-amine derivatives have been explored in various scientific studies. A key area of research involves the synthesis of novel compounds and their biological evaluation. For instance, Kumar et al. (2011) synthesized a series of this compound derivatives and evaluated their antidepressant and antifungal activities. They found that certain compounds significantly reduced immobility time in rats, indicating potential antidepressant effects, and also displayed antifungal activity against various strains (Kumar et al., 2011).

Cytotoxicity Studies

Research has also been conducted on the cytotoxic effects of this compound derivatives. Jeong et al. (2017) described a rhodium(III)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, leading to the synthesis of quinolin-8-ylmethanamine derivatives. These compounds were then evaluated for their in vitro cytotoxicity against human breast and prostate adenocarcinoma cells, showing their potential use in cancer research (Jeong et al., 2017).

Catalysis and Organic Synthesis

In the field of organic synthesis, the role of this compound in catalysis has been investigated. Bao et al. (2019) reported the first iron-catalyzed benzylic C(sp3)–H amination of methylarenes using N-fluorobenzenesulfonimide. This included the amination of both toluene derivatives and 8-methylquinoline, demonstrating the versatility of this approach in organic synthesis (Bao et al., 2019).

Safety and Hazards

N-methylquinolin-8-amine is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Quinoline and its derivatives, including N-methylquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing new synthesis protocols and finding new applications for these compounds .

Mechanism of Action

Target of Action

N-Methylquinolin-8-amine, a derivative of quinoline, has been found to have significant biological activity. Quinoline is an important pharmacophoric moiety, and its derivatives have been screened against various cell lines . The primary target of this compound is the PI3K/AKT/mTOR pathway proteins , which play a crucial role in multiple cancers .

Mode of Action

The compound interacts with its targets, primarily the PI3K/AKT/mTOR pathway proteins, through a process known as molecular docking . This interaction results in changes in the protein’s function, which can lead to the inhibition of cancer cell proliferation .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in multiple cancers by regulating apoptosis and cell proliferation . This compound’s interaction with this pathway can lead to the inhibition of these processes, thereby affecting the growth and survival of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation. For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of (IC50) 29.4 μM .

Biochemical Analysis

Biochemical Properties

N-methylquinolin-8-amine has been found to exhibit potent in vitro antimalarial activity . It interacts with various enzymes and proteins involved in the life cycle of the Plasmodium species, the causative agent of malaria . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its antimalarial activity. It influences cell function by disrupting the normal life cycle of the Plasmodium species within the host cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions disrupt the normal functioning of the Plasmodium species at the molecular level, leading to its antimalarial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain threshold levels, it exhibits potent antimalarial effects. At high doses, there may be toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways related to the life cycle of the Plasmodium species . This includes interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that facilitates its antimalarial effects . This includes interactions with transporters or binding proteins and effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and involve various compartments or organelles within the cell . This could include targeting signals or post-translational modifications that direct it to specific locations.

Properties

IUPAC Name |

N-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDZAZXIBALFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312819 | |

| Record name | N-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14148-44-8 | |

| Record name | N-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14148-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

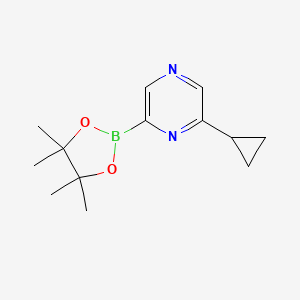

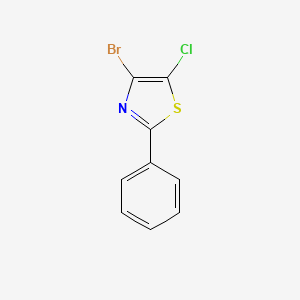

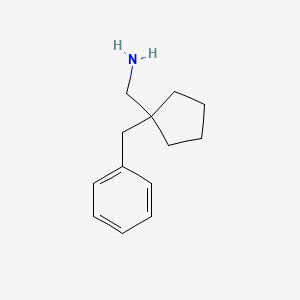

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

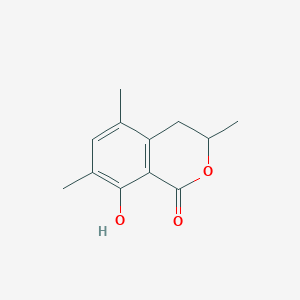

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)thio]benzaldehyde](/img/structure/B3238386.png)

![(R)-3-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidin-1-yl)-3-oxopropanenitrile](/img/structure/B3238390.png)

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B3238396.png)

![4-[(2-Bromo-5-methylphenyl)methyl]-morpholine](/img/structure/B3238411.png)